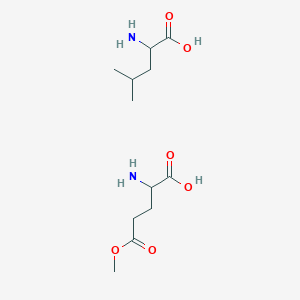![molecular formula C24H32N4O4S B12302673 (2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302673.png)
(2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VH032 es un ligando de molécula pequeña que se une a la proteína von Hippel-Lindau (VHL), que forma parte del complejo E3 ubiquitina ligasa VHL. Este complejo desempeña un papel crucial en el sistema ubiquitina-proteasoma, que es responsable de la degradación de proteínas dentro de la célula. VH032 es particularmente significativo en el desarrollo de quimeras de direccionamiento de proteólisis (PROTAC), que son moléculas bifuncionales diseñadas para inducir la degradación de proteínas diana reclutándolas a ligasas E3 como VHL .
Métodos De Preparación
La síntesis de VH032 implica varios pasos, incluido el uso de la arilación C–H catalizada por paladio. Un enfoque implica el uso de N-Boc-L-4-hidroxiprolina como material de partida, que se somete a una serie de reacciones para formar el producto final. Los pasos clave incluyen la protección de la hidroxiprolina, la arilación del anillo de tiazol y las reacciones posteriores de desprotección y amidación . Los métodos de producción industrial para VH032 normalmente implican optimizar estos pasos para lograr altos rendimientos y pureza a gran escala.
Análisis De Reacciones Químicas
VH032 principalmente experimenta reacciones que son típicas de los ligandos de moléculas pequeñas utilizados en PROTAC. Éstas incluyen:
Reacciones de Sustitución: VH032 se puede funcionalizar con varios sustituyentes para mejorar su afinidad de unión y especificidad.
Reacciones de Amidación: El asa funcional de amina primaria de VH032 permite la conjugación a un ligando de proteína diana o un enlazador.
Enlace de Hidrógeno: VH032 forma enlaces de hidrógeno con la proteína VHL, lo cual es crucial para su afinidad de unión.
Aplicaciones Científicas De Investigación
VH032 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en el campo de la degradación de proteínas dirigida. Algunas de sus aplicaciones clave incluyen:
Mecanismo De Acción
VH032 ejerce sus efectos uniéndose a la proteína VHL, que forma parte del complejo E3 ubiquitina ligasa VHL. Esta unión induce la ubiquitinación y la posterior degradación de las proteínas diana a través del proteasoma. Los objetivos moleculares de los PROTAC basados en VH032 incluyen varias proteínas involucradas en la señalización celular, la transcripción y otros procesos celulares . Las vías involucradas en este mecanismo incluyen el sistema ubiquitina-proteasoma y la vía del factor inducible por hipoxia (HIF) .
Comparación Con Compuestos Similares
VH032 es único por su alta afinidad de unión a la proteína VHL, lo que lo convierte en una herramienta valiosa para el desarrollo de PROTAC. Los compuestos similares incluyen:
VH298: Otro ligando de VHL con propiedades de unión similares pero diferente estructura química.
MZ1: Un PROTAC que utiliza VH032 como ligando para dirigir las proteínas BET para su degradación.
GW3965-PEG5-VH032: Un PROTAC que se dirige a las proteínas del receptor X del hígado para su degradación.
Estos compuestos comparten la característica común de unirse a la proteína VHL, pero difieren en sus aplicaciones específicas y proteínas diana.
Propiedades
Fórmula molecular |
C24H32N4O4S |
|---|---|
Peso molecular |
472.6 g/mol |
Nombre IUPAC |
1-(2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H32N4O4S/c1-14-20(33-13-26-14)17-8-6-16(7-9-17)11-25-22(31)19-10-18(30)12-28(19)23(32)21(24(3,4)5)27-15(2)29/h6-9,13,18-19,21,30H,10-12H2,1-5H3,(H,25,31)(H,27,29) |
Clave InChI |
GFVIEZBZIUKYOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]](/img/structure/B12302603.png)

![2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B12302617.png)

![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)


![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)

![Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate](/img/structure/B12302659.png)

